molecular formula C10H14F6N4O6PdS2 B14029015 Acetonitrile;palladium;trifluoromethanesulfonic acid

Acetonitrile;palladium;trifluoromethanesulfonic acid

Cat. No.: B14029015
M. Wt: 570.8 g/mol
InChI Key: NUIPBINWTXGGEW-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is a coordination compound with the molecular formula C10H12F6N4O6PdS2. It is a light yellow to amber powder or crystal that is soluble in polar solvents such as acetonitrile, water, and alcohol. This compound is known for its excellent catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) can be synthesized by reacting palladium(II) chloride with silver trifluoromethanesulfonate in the presence of acetonitrile. The reaction typically takes place under an inert atmosphere to prevent oxidation and moisture contamination. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored under inert gas conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) include aryl halides, boronic acids, and various ligands. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base .

Major Products Formed

The major products formed from reactions involving Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) are often complex organic molecules, including biaryls, styrenes, and other substituted aromatic compounds .

Mechanism of Action

The mechanism of action of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) involves its role as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. The palladium center acts as a Lewis acid, coordinating with substrates and promoting the reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is unique due to its high solubility in polar solvents and its ability to act as a strong Lewis acid. These properties make it particularly effective in catalyzing a wide range of organic reactions under mild conditions .

Properties

Molecular Formula

C10H14F6N4O6PdS2

Molecular Weight

570.8 g/mol

IUPAC Name

acetonitrile;palladium;trifluoromethanesulfonic acid

InChI

InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);

InChI Key

NUIPBINWTXGGEW-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Pd]

Origin of Product

United States

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